molecular formula C18H16N2O3 B5811642 N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5811642
M. Wt: 308.3 g/mol
InChI Key: KMBIRLBKQXJFRA-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-404187, is a compound that has gained significant attention in the field of neuroscience research due to its potential as a therapeutic agent for various neurological disorders.

Scientific Research Applications

N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in animal models of Parkinson's disease. Additionally, N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been found to have antipsychotic effects in animal models of schizophrenia.

Mechanism of Action

N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathophysiology of various neurological disorders. By blocking the activity of mGluR5, N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide modulates the neurotransmitter system and improves cognitive and motor function.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to modulate the activity of the dopamine and glutamate systems, which are involved in the regulation of mood, motivation, and reward.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its selectivity for mGluR5 and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, there is interest in developing more selective and potent mGluR5 antagonists that could have improved therapeutic efficacy and reduced side effects. Finally, there is potential for research on the use of N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide as a tool to study the role of mGluR5 in various neurological processes.

Synthesis Methods

N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized through a series of chemical reactions, starting with the condensation of 3-methoxybenzaldehyde and acetone to form 3-methoxy-4-hydroxyphenyl-2-butanone. This intermediate is then reacted with hydroxylamine to form 3-methoxy-4-(hydroxyamino)phenyl-2-butanone, which is further reacted with phenylacetic acid to form N-(3-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide.

properties

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-16(17(20-23-12)13-7-4-3-5-8-13)18(21)19-14-9-6-10-15(11-14)22-2/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBIRLBKQXJFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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